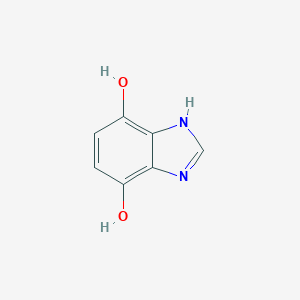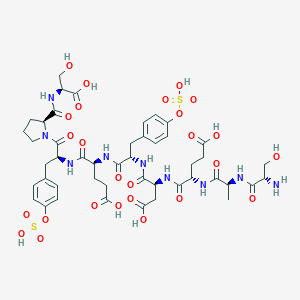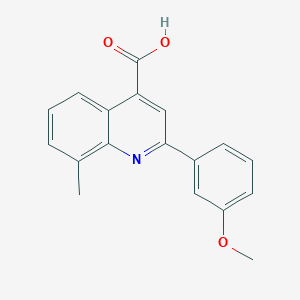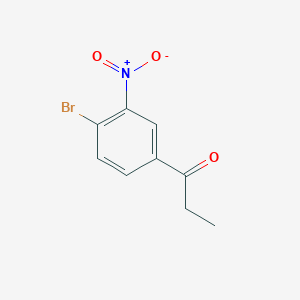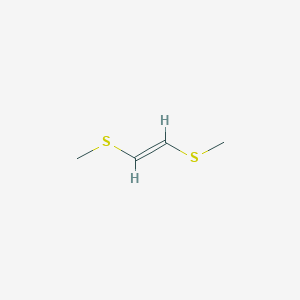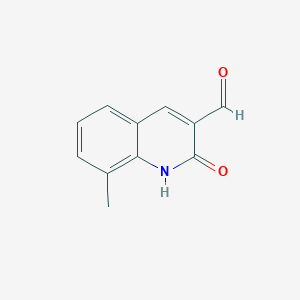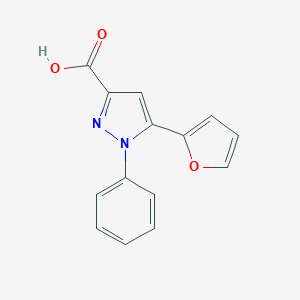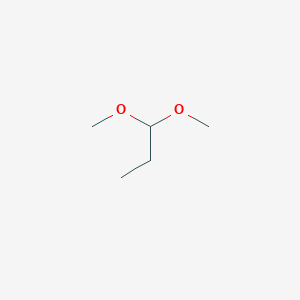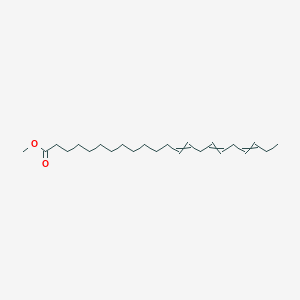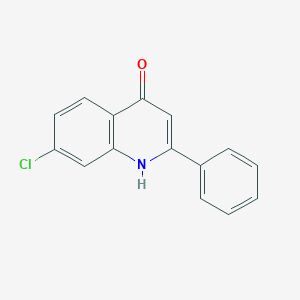
7-Chloro-2-phenylquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2-phenylquinolin-4-ol is a synthetic compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
7-Chloro-2-phenylquinolin-4-ol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit significant activity against certain types of cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, 7-Chloro-2-phenylquinolin-4-ol has been studied for its potential use as a fluorescent probe for the detection of certain biological molecules.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2-phenylquinolin-4-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. This compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Additionally, 7-Chloro-2-phenylquinolin-4-ol has been found to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1/S checkpoint.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 7-Chloro-2-phenylquinolin-4-ol can induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. This compound has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have antimetastatic properties. Additionally, 7-Chloro-2-phenylquinolin-4-ol has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-Chloro-2-phenylquinolin-4-ol in lab experiments is its high potency against cancer cells. This compound has been found to exhibit significant activity against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 7-Chloro-2-phenylquinolin-4-ol in lab experiments is its potential toxicity to normal cells. Careful dosage and administration protocols must be followed to ensure that the compound does not cause harm to healthy cells.
Direcciones Futuras
There are several potential future directions for research on 7-Chloro-2-phenylquinolin-4-ol. One area of interest is the development of new anticancer drugs based on the structure of this compound. Researchers may also explore the use of 7-Chloro-2-phenylquinolin-4-ol as a fluorescent probe for the detection of other biological molecules. Additionally, further studies may be conducted to investigate the potential anti-inflammatory and antioxidant properties of this compound for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 7-Chloro-2-phenylquinolin-4-ol involves the reaction of 2-phenyl-1,2,3,4-tetrahydroquinolin-4-one with phosphorus oxychloride and sodium hydroxide. This reaction results in the formation of 7-chloro-2-phenylquinolin-4-ol as a yellow crystalline solid. The purity of the compound can be increased through recrystallization from a suitable solvent.
Propiedades
Número CAS |
110802-16-9 |
|---|---|
Nombre del producto |
7-Chloro-2-phenylquinolin-4-ol |
Fórmula molecular |
C15H10ClNO |
Peso molecular |
255.7 g/mol |
Nombre IUPAC |
7-chloro-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H10ClNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18) |
Clave InChI |
XQOKFGZSHRSHMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



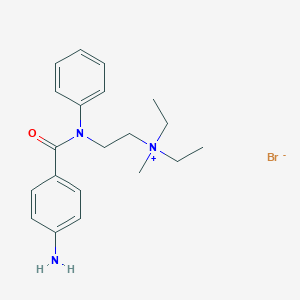
![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)
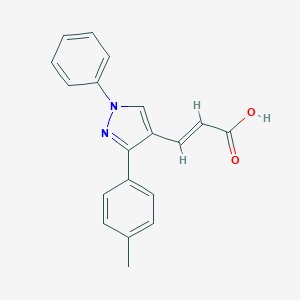
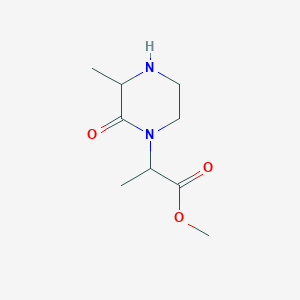
![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)
